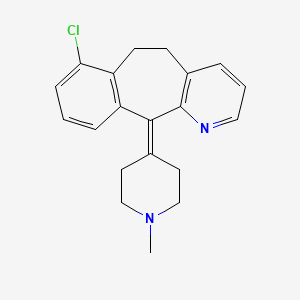

8-Dechloro-7-chloro-N-methyl Desloratadine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Dechloro-7-chloro-N-methyl Desloratadine is a chemical compound with the molecular formula C20H21ClN2 and a molecular weight of 324.85 g/mol . It is a derivative of Desloratadine, which is an antihistamine used to treat allergies. The compound is characterized by the presence of a chlorine atom and a methyl group attached to the Desloratadine structure.

Vorbereitungsmethoden

The synthesis of 8-Dechloro-7-chloro-N-methyl Desloratadine involves several steps. One common method includes the chlorination of Desloratadine followed by methylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

8-Dechloro-7-chloro-N-methyl Desloratadine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

8-Dechloro-7-chloro-N-methyl Desloratadine has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic conditions.

Wirkmechanismus

The mechanism of action of 8-Dechloro-7-chloro-N-methyl Desloratadine involves its interaction with histamine receptors. It acts as an antagonist at the H1 histamine receptor, blocking the action of histamine and thereby reducing allergic symptoms. The molecular targets include the H1 receptors on various cells, and the pathways involved include the inhibition of histamine-induced signaling cascades .

Vergleich Mit ähnlichen Verbindungen

8-Dechloro-7-chloro-N-methyl Desloratadine can be compared with other similar compounds such as:

Desloratadine: The parent compound, which lacks the chlorine and methyl modifications.

Loratadine: Another antihistamine that is structurally related but lacks the specific modifications present in this compound.

Fexofenadine: A different class of antihistamine with a distinct structure but similar therapeutic effects.

The uniqueness of this compound lies in its specific modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Biologische Aktivität

8-Dechloro-7-chloro-N-methyl Desloratadine is a derivative of Desloratadine, a non-sedating antihistamine primarily used to treat allergic conditions. This compound has garnered attention for its potential biological activities, particularly its interaction with histamine receptors and other biological pathways.

- Molecular Formula : C20H21Cl2N2

- Molecular Weight : 324.85 g/mol

- IUPAC Name : 12-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

The primary mechanism of action for this compound involves its role as an H1 receptor antagonist . By blocking the H1 receptors, it inhibits the action of histamine, which is responsible for many allergic symptoms such as itching, swelling, and vasodilation. This compound's structural modifications may enhance its binding affinity and selectivity compared to its parent compound, Desloratadine.

Comparison with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | H1 receptor antagonist | Increased binding affinity due to structural modifications |

| Desloratadine | H1 receptor antagonist | Parent compound; lacks chlorine and methyl modifications |

| Loratadine | H1 receptor antagonist | First-generation antihistamine; sedative effects |

| Fexofenadine | H1 receptor antagonist | Non-sedating; distinct structure from Desloratadine |

Antihistaminic Activity

Research indicates that this compound exhibits significant antihistaminic activity. In vitro studies have shown that this compound effectively inhibits histamine-induced signaling pathways in various cell types. The binding affinity to H1 receptors was assessed using radiolabeled histamine assays, demonstrating that it competes effectively with histamine for receptor sites.

Anti-inflammatory Properties

In addition to its antihistaminic effects, studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies and Research Findings

A study published in Pharmaceutical Research evaluated various substituted desloratadine derivatives for their biological activity. Among these, this compound was highlighted for its promising activity as a selective V2 receptor antagonist, indicating potential applications beyond antihistamines:

- In vitro Binding Assays : The compound demonstrated high affinity for V2 receptors.

- In vivo Diuretic Activity : Animal models showed significant diuretic effects when treated with this compound, suggesting it could be beneficial in managing fluid retention disorders.

Summary of Findings

The following table summarizes key findings from studies on this compound:

| Study Type | Findings |

|---|---|

| In vitro binding assays | High affinity for H1 and V2 receptors |

| In vivo studies | Significant diuretic effects observed |

| Cytokine expression studies | Reduced levels of pro-inflammatory cytokines |

Eigenschaften

IUPAC Name |

12-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2/c1-23-12-9-14(10-13-23)19-17-5-2-6-18(21)16(17)8-7-15-4-3-11-22-20(15)19/h2-6,11H,7-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLUNMSJAAFQSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C(=CC=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.